4-benzyl-1-(2,2-difluoroethyl)-3-ethyl-1,4-diazepan-5-one
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Overview
Description
4-benzyl-1-(2,2-difluoroethyl)-3-ethyl-1,4-diazepan-5-one is a chemical compound that belongs to the class of benzodiazepines. It is commonly referred to as BDF and is used in scientific research for its potential therapeutic properties.
Scientific Research Applications
4-benzyl-1-(2,2-difluoroethyl)-3-ethyl-1,4-diazepan-5-one has been extensively studied for its potential therapeutic properties. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been investigated for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, it has been studied for its potential as a muscle relaxant and for its effects on memory and learning.
Mechanism of Action
The exact mechanism of action of 4-benzyl-1-(2,2-difluoroethyl)-3-ethyl-1,4-diazepan-5-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) neurotransmitter system, which is involved in the regulation of neuronal excitability. It is thought to enhance the effects of GABA by binding to specific receptors in the brain, leading to a decrease in neuronal activity and anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease anxiety and increase sedation in animal models. It has also been shown to have anticonvulsant effects and to decrease muscle tone. Additionally, it has been shown to have effects on memory and learning, although the exact nature of these effects is not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 4-benzyl-1-(2,2-difluoroethyl)-3-ethyl-1,4-diazepan-5-one in lab experiments is its well-established pharmacological profile. It has been extensively studied in animal models and its effects are well-documented. Additionally, it has a relatively long half-life, which allows for sustained effects in experiments. However, one limitation is that it is not widely available and can be expensive to synthesize. Additionally, its effects can be dose-dependent, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research on 4-benzyl-1-(2,2-difluoroethyl)-3-ethyl-1,4-diazepan-5-one. One area of interest is its potential use in the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, it may have potential as a muscle relaxant and for its effects on memory and learning. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications. Additionally, new synthesis methods may be developed to make it more widely available for research purposes.
Synthesis Methods
The synthesis of 4-benzyl-1-(2,2-difluoroethyl)-3-ethyl-1,4-diazepan-5-one involves the reaction of 2,2-difluoroethylamine with ethyl 4-bromobenzylidenemalonate. The resulting compound is then treated with sodium ethoxide to obtain this compound. The synthesis of this compound is a multi-step process that requires careful handling and purification to obtain a high yield and purity.
properties
IUPAC Name |
4-benzyl-1-(2,2-difluoroethyl)-3-ethyl-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O/c1-2-14-11-19(12-15(17)18)9-8-16(21)20(14)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDVSSVYJZVFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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